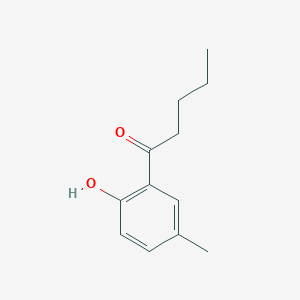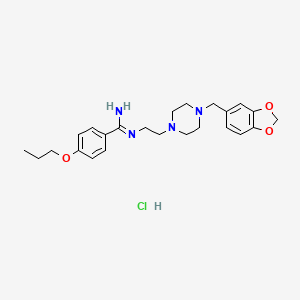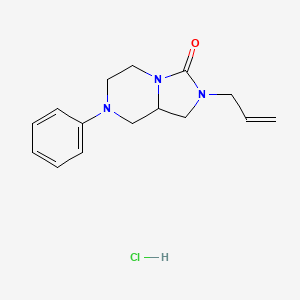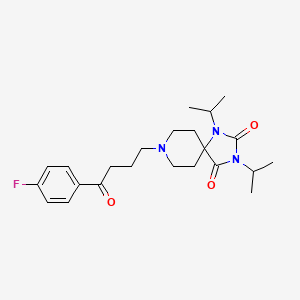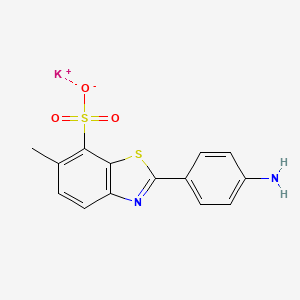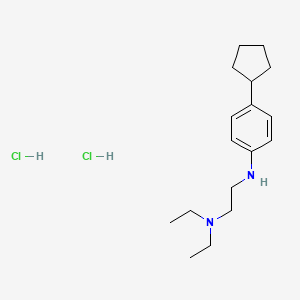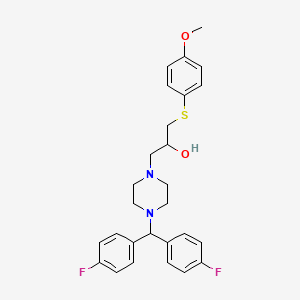
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran ring system with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of a suitable aldehyde with a phenol derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may protect cells from oxidative damage by scavenging free radicals.
類似化合物との比較
Similar Compounds
Citrinin: A mycotoxin with a similar benzopyran structure, known for its antimicrobial and toxic properties.
Isochromene derivatives: Compounds with a similar core structure, used in various chemical and biological applications.
Uniqueness
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
CAS番号 |
7681-94-9 |
|---|---|
分子式 |
C15H18O5 |
分子量 |
278.30 g/mol |
IUPAC名 |
(3R)-8-hydroxy-6-oxo-3-pentyl-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C15H18O5/c1-2-3-4-5-10-6-9-7-12(16)13(15(18)19)14(17)11(9)8-20-10/h7-8,10,17H,2-6H2,1H3,(H,18,19)/t10-/m1/s1 |
InChIキー |
KPYJKXACXGIDBE-SNVBAGLBSA-N |
異性体SMILES |
CCCCC[C@@H]1CC2=CC(=O)C(=C(C2=CO1)O)C(=O)O |
正規SMILES |
CCCCCC1CC2=CC(=O)C(=C(C2=CO1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


